

The Structural Significance of 3-Chloro-2,6-difluorobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

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3-Chloro-2,6-difluorobenzaldehyde is a trifunctional aromatic compound whose reactivity and biological applications are dictated by the interplay of its aldehyde, chloro, and fluoro substituents. The precise characterization of this molecule is paramount, and ^1H NMR spectroscopy provides a powerful, non-destructive method to confirm its identity and purity. The position and electronegativity of the substituents create a unique electronic environment for each proton, resulting in a distinctive and predictable ^1H NMR spectrum.

Analysis of the ^1H NMR Spectrum of 3-Chloro-2,6-difluorobenzaldehyde

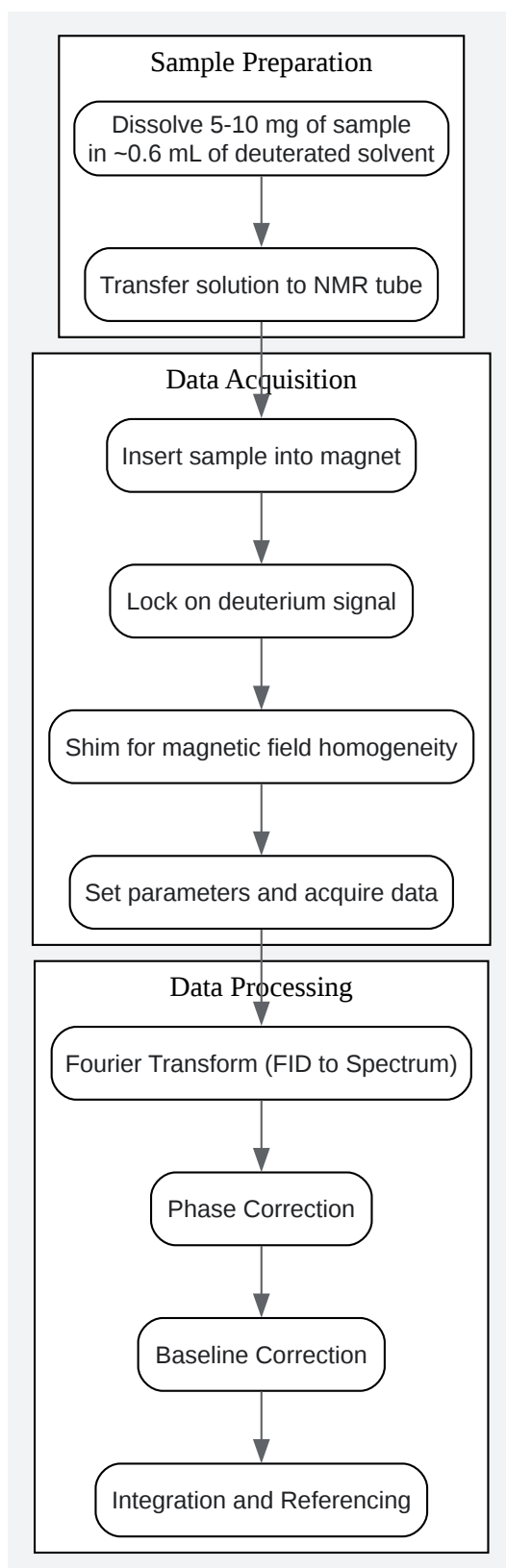
The ^1H NMR spectrum of **3-Chloro-2,6-difluorobenzaldehyde** is characterized by two main regions: the aromatic region and the aldehydic region. The interpretation of the spectrum hinges on understanding the electronic effects of the substituents. Both fluorine and chlorine are electron-withdrawing groups, which decrease the electron density of the aromatic ring, leading to a deshielding effect on the aromatic protons.^[1] This deshielding causes the protons to resonate at a lower field (higher ppm values).

The aldehydic proton is significantly deshielded by the anisotropic effect of the carbonyl group and resonates at a characteristic downfield chemical shift.^{[2][3]}

Predicted ^1H NMR Spectral Data for **3-Chloro-2,6-difluorobenzaldehyde**:

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CHO	~10.3	t	~1.5 (4J H-F)
H-4	~7.6	ddd	$^8.5$ (3J H-H), ~ 2.0 (4J H-F), ~ 1.0 (5J H-H)
H-5	~7.2	ddd	$^8.5$ (3J H-H), ~ 9.0 (3J H-F), ~ 1.5 (4J H-H)

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and concentration.



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References

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- 3. C₇H₆O C₆H₅CHO benzaldehyde low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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